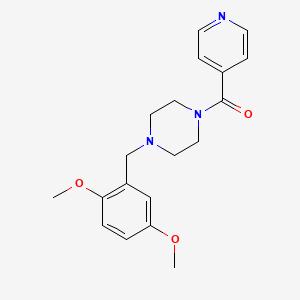![molecular formula C15H21NOS B5795632 1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)
1-{[(4-methylphenyl)thio]acetyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-methylphenyl)thio]acetyl}azepane, also known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a seven-membered ring and a thioester group. The unique chemical structure of MPTA has made it a promising candidate for various research applications. In
Mecanismo De Acción
The mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}azepane involves its ability to bind to the active site of enzymes such as acetylcholinesterase and butyrylcholinesterase. This binding inhibits the activity of these enzymes, leading to an increase in the concentration of acetylcholine and butyrylcholine in the synaptic cleft. This increase in neurotransmitter concentration leads to an improvement in cognitive function. 1-{[(4-methylphenyl)thio]acetyl}azepane has also been shown to induce cell death in cancer cells by activating the apoptotic pathway.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)thio]acetyl}azepane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-{[(4-methylphenyl)thio]acetyl}azepane inhibits the activity of acetylcholinesterase and butyrylcholinesterase in a dose-dependent manner. 1-{[(4-methylphenyl)thio]acetyl}azepane has also been shown to induce cell death in cancer cells by activating the apoptotic pathway. In vivo studies have shown that 1-{[(4-methylphenyl)thio]acetyl}azepane improves cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{[(4-methylphenyl)thio]acetyl}azepane in lab experiments include its unique chemical structure, its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, and its potential use as an anti-cancer agent. However, the limitations of using 1-{[(4-methylphenyl)thio]acetyl}azepane in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-{[(4-methylphenyl)thio]acetyl}azepane. One direction is to explore the potential use of 1-{[(4-methylphenyl)thio]acetyl}azepane as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate the molecular mechanisms underlying the anti-cancer activity of 1-{[(4-methylphenyl)thio]acetyl}azepane. Additionally, future research could focus on improving the solubility and pharmacokinetic properties of 1-{[(4-methylphenyl)thio]acetyl}azepane to enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis method of 1-{[(4-methylphenyl)thio]acetyl}azepane involves the reaction of 4-methylthiophenol with acryloyl chloride in the presence of triethylamine. The resulting product is then reacted with azepane in the presence of sodium hydride to yield 1-{[(4-methylphenyl)thio]acetyl}azepane. The purity and yield of 1-{[(4-methylphenyl)thio]acetyl}azepane can be improved by using column chromatography.
Aplicaciones Científicas De Investigación
1-{[(4-methylphenyl)thio]acetyl}azepane has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 1-{[(4-methylphenyl)thio]acetyl}azepane is in the field of drug discovery. 1-{[(4-methylphenyl)thio]acetyl}azepane has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of neurodegenerative diseases such as Alzheimer's disease. 1-{[(4-methylphenyl)thio]acetyl}azepane has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce cell death in various cancer cell lines.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-13-6-8-14(9-7-13)18-12-15(17)16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEODJNVMGAAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5795649.png)
![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)
